![molecular formula C13H18N2O5 B2948530 Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-72-0](/img/structure/B2948530.png)
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate is a compound known for its specific applications in the pharmaceutical and biochemical fields. It is derived from a combination of a hydroxyethyl group and a nitrophenyl group, which endow it with unique chemical properties. This compound has been extensively studied for its potential roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate typically involves the protection of amino and hydroxyl groups, followed by their strategic deprotection and coupling. One common approach is as follows:
Formation of the tert-butyl carbamate protecting group: This involves reacting an amine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine.
Nitration of the aromatic ring: This step introduces the nitro group on the phenyl ring, usually carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperatures.
Coupling of the protected amino compound with the hydroxyethyl group: This step might use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, large-scale production often employs automated reactors and continuous flow systems to ensure precision and yield. The raw materials are introduced in a specific sequence, and parameters such as temperature, pressure, and pH are meticulously controlled to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation primarily at the hydroxyl group, forming a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: Both the hydroxyl and nitro groups can participate in substitution reactions, often leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: PCC (pyridinium chlorochromate) or KMnO₄ can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or iron filings in acidic medium.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of base (like pyridine).
Major Products
Oxidation Products: Ketones or aldehydes depending on the position.
Reduction Products: Amines, particularly ortho, meta, or para-aminophenylethyl carbamates.
Substitution Products: Various esters, ethers, or amides depending on the substituent introduced.
Scientific Research Applications
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate has multiple applications across different fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its specific binding properties.
Medicine: Investigated for its role in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its nitrophenyl group is often critical in binding interactions, while the hydroxyethyl group contributes to the overall solubility and reactivity. The exact pathways can vary but often involve inhibition of key enzymes or interference with biological signaling pathways.
Comparison with Similar Compounds
Compared to other carbamates, tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate is unique due to its specific functional groups that allow for targeted chemical reactions and biological activity.
Similar Compounds
Ethyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
Tert-butyl N-[(1S)-2-hydroxy-1-(4-nitrophenyl)ethyl]carbamate
Methyl N-[(1S)-2-hydroxy-1-(2-nitrophenyl)ethyl]carbamate
Each of these has variations in the alkyl group or position of the nitro group on the phenyl ring, leading to differences in their physical and chemical properties, as well as their reactivity and application potential.
Conclusion
This compound stands out due to its distinctive structural elements and versatile applications across multiple scientific domains. Its synthesis, reaction mechanisms, and research applications highlight its significance in both theoretical and applied chemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXBGHVKOMHAT-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
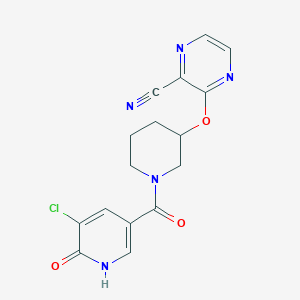
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2948448.png)
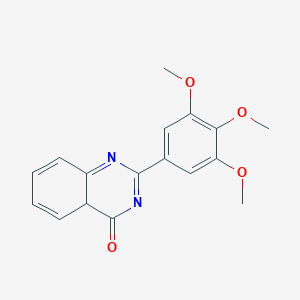
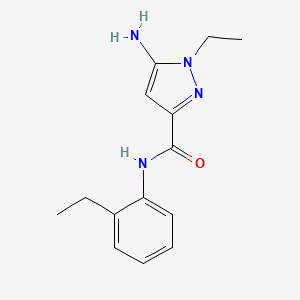
![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)
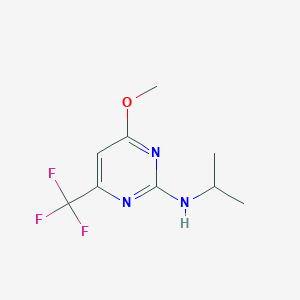
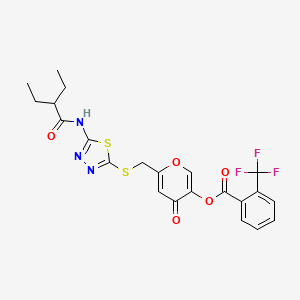

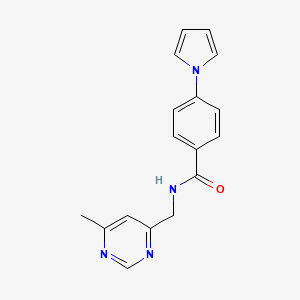
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2948460.png)
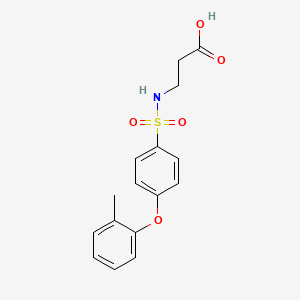
![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B2948468.png)
![N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2948470.png)
